6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide
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Overview
Description
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and carbamoylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with different functional groups, while substitution reactions could introduce new substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Sulfonyl compounds: Molecules containing sulfonyl functional groups.
Carbamoyl compounds: Compounds with carbamoyl groups.
Uniqueness
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H34N4O5S |
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Molecular Weight |
526.6 g/mol |
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyphenyl)imino-8-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C27H34N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-10,12-13,16,21-24,29H,11,14-15H2,1-4H3,(H2,28,32) |
InChI Key |
YXVKVPKWGVJVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2C1NCC(C2=NC3=CC(=CC=C3)OC)C(=O)N)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C |
Origin of Product |
United States |
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